REACTION_SMILES
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[CH3:28][N:29]1[CH2:30][CH2:31][O:32][CH2:33][CH2:34]1.[CH3:37][N:38]([c:39]1[cH:40][cH:41][n:42][cH:43][cH:44]1)[CH3:45].[Cl-:35].[Cl:46][CH2:47][Cl:48].[F:1][C:2]([S:3](=[O:4])(=[O:5])[O:6][S:7]([C:8]([F:9])([F:10])[F:11])(=[O:12])=[O:13])([F:14])[F:15].[NH4+:36].[OH:16][c:17]1[cH:18][c:19]2[c:24]([cH:25][cH:26]1)[C:23](=[O:27])[CH2:22][CH2:21][CH2:20]2>>[F:1][C:2]([S:3](=[O:4])(=[O:5])[O:6][c:17]1[cH:18][c:19]2[c:24]([cH:25][cH:26]1)[C:23](=[O:27])[CH2:22][CH2:21][CH2:20]2)([F:14])[F:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(OS(=O)(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCc2cc(O)ccc21
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Name
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Type
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product
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Smiles
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O=C1CCCc2cc(OS(=O)(=O)C(F)(F)F)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |